molecular formula C13H18ClNO2 B15127577 rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans

rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans

Cat. No.: B15127577
M. Wt: 255.74 g/mol
InChI Key: SIRLAPDXRSTWJM-UHFFFAOYSA-N
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Description

rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans is a chiral pyrrolidine derivative featuring a benzyl substituent at the 4-position, a methyl ester group at the 3-position, and a hydrochloride salt. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

methyl 4-benzylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-9-14-8-11(12)7-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H

InChI Key

SIRLAPDXRSTWJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1CC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a suitable precursor such as an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. This step requires the use of a benzyl halide and a suitable base to facilitate the substitution.

    Esterification: The carboxylate group is introduced through an esterification reaction. This involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, substitution, and esterification reactions.

    Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of various benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The following table summarizes critical differences between the target compound and related pyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Salt Form Functional Groups
rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans (Target) C₁₄H₁₈ClNO₂* ~283.75* 4-benzyl, 3-methyl ester Hydrochloride Ester, tertiary amine
rac-methyl (3R,4R)-4-phenylpyrrolidine-3-carboxylate hydrochloride (Phenyl analog) C₁₃H₁₆ClNO₂ 277.73 4-phenyl, 3-methyl ester Hydrochloride Ester, tertiary amine
rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride C₁₆H₂₁Cl₂N₃O₂ 358.26 4-pyrazole, 3-carboxylic acid, 1-benzyl Dihydrochloride Carboxylic acid, tertiary amine
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate C₃₀H₄₀FN₃O₃Si 562.74 Fluoropyridinyl, silyl-protected hydroxyl Neutral Ester, fluorinated aromatic, silyl ether
rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride, trans C₈H₁₆ClNO₂ 193.67 4-methyl, 2-acetic acid Hydrochloride Carboxylic acid, tertiary amine

Note: Molecular formula and weight for the target compound are inferred from structural analogs due to absence of direct data in evidence.

Functional and Property Comparisons

Lipophilicity and Bioavailability
  • Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than hydrochloride salts, favoring pharmacokinetic profiles in polar environments.
Electronic and Steric Effects
  • Pyrazole substituents (e.g., ) introduce hydrogen-bonding capabilities, which may enhance target affinity compared to benzyl/phenyl groups.

Pharmacological Potential

  • Pyrrolidine dihydrochloride salts (e.g., ) are frequently explored in CNS drug discovery due to improved solubility and bioavailability.
  • Fluorinated analogs (e.g., ) are prioritized in medicinal chemistry for metabolic stability and enhanced binding to hydrophobic pockets .

Limitations and Challenges

  • The hydrochloride salt of the target compound may exhibit lower solubility than dihydrochloride analogs, limiting its use in aqueous formulations .
  • Benzyl vs. pyrazole substituents : Benzyl groups may confer higher cytotoxicity compared to heterocyclic substituents, as seen in pyrazole-containing compounds .

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